molecular formula C18H21ClFN5O3S B2597024 4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine CAS No. 1202995-31-0

4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine

Cat. No. B2597024
CAS RN: 1202995-31-0
M. Wt: 441.91
InChI Key: KFHXZSDAMDMXAI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, a morpholine ring, and a sulfonyl group attached to a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly polar molecule with potential for multiple points of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Research has explored the synthesis and antibacterial activity of tetracyclic quinolone antibacterials, highlighting the potent activity against both Gram-positive and Gram-negative bacteria of derivatives with piperazinyl and morpholino groups. These compounds have shown significant in vivo antibacterial activity without causing adverse effects like convulsions in animal models, suggesting their potential as antibacterial agents (Taguchi et al., 1992).

Synthesis for Pharmacological Investigations

  • Another study described the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, aiming to investigate their pharmacological activities in the future. This work underlines the importance of synthetic methodologies in developing compounds that can be tested for various biological activities (Zaki et al., 2017).

Glucan Synthase Inhibitors

  • A structure-activity relationship study identified derivatives as β-1,3-glucan synthase inhibitors, with significant efficacy in an in vivo mouse model of Candida glabrata infection, showcasing the potential of such compounds in antifungal therapies (Ting et al., 2011).

One-Pot Synthesis Approaches

  • The one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been reported, demonstrating an efficient method for synthesizing compounds that could be explored for various biological activities (Bhat et al., 2018).

Antibacterial Evaluation

  • Novel 8-fluoro Norfloxacin derivatives, incorporating piperazinyl with morpholine, showed enhanced potency against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus, indicating their potential as probes for bacterial resistance mechanisms (Sunduru et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The presence of multiple functional groups could allow for interactions with various biological targets .

properties

IUPAC Name

4-[6-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN5O3S/c19-15-11-14(1-2-16(15)20)29(26,27)25-5-3-23(4-6-25)17-12-18(22-13-21-17)24-7-9-28-10-8-24/h1-2,11-13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHXZSDAMDMXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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